3-(2-Ethylphenyl)morpholine
CAS No.:
Cat. No.: VC18225706
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO |
|---|---|
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | 3-(2-ethylphenyl)morpholine |
| Standard InChI | InChI=1S/C12H17NO/c1-2-10-5-3-4-6-11(10)12-9-14-8-7-13-12/h3-6,12-13H,2,7-9H2,1H3 |
| Standard InChI Key | YORKSJPPHUQDPK-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=CC=C1C2COCCN2 |
Introduction
Structural and Chemical Properties
Stereochemical Considerations
The 3-position substitution creates a chiral center, yielding enantiomers such as (3S)-3-(2-ethylphenyl)morpholine. Diastereoselective synthesis strategies, as demonstrated in related morpholine systems, often exploit stereoelectronic effects (e.g., anomeric interactions) and pseudo A1,3 strain avoidance to control configuration . For instance, hemiaminal intermediates formed during synthesis can undergo stereoretentive transformations to yield specific diastereomers .
Synthesis and Diastereoselective Methodologies
Base-Catalyzed Hemiaminal Formation
A generalized synthetic route for 3-substituted morpholines involves the reaction of tosyl-oxazatedine (1) with α-formyl carboxylates (2) under basic conditions (e.g., ) in 1,4-dioxane . This methodology, reported by The Journal of Organic Chemistry, proceeds via a hemiaminal intermediate (3a–l), which is subsequently functionalized. For 3-(2-Ethylphenyl)morpholine, the use of 2-ethylbenzaldehyde-derived precursors would follow analogous steps:
Key reaction parameters include:
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Temperature: Room temperature to 100°C
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Catalyst: or similar weak bases
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Solvent: 1,4-Dioxane or polar aprotic solvents
Photoredox-Mediated Diastereoconvergence
Recent advances in photoredox catalysis enable diastereoconvergent syntheses of morpholines. For example, Giese-type radical additions to hemiaminal intermediates yield single diastereomers despite starting from mixtures . This approach, leveraging stereoelectronic effects (e.g., anomeric assistance), could streamline the production of 3-(2-Ethylphenyl)morpholine with high stereochemical purity.
Reactivity and Functionalization
Substitution Reactions
Nucleophilic substitution at the morpholine ring is feasible but modulated by the 2-ethylphenyl group’s steric bulk. For instance, alkylation or acylation reactions typically require activated electrophiles (e.g., acyl chlorides) and Lewis acid catalysts .
Research Applications and Future Directions
Pharmaceutical Intermediates
Morpholine derivatives are pivotal in drug discovery, serving as dopamine reuptake inhibitors or antimicrobial agents. While 3-(2-Ethylphenyl)morpholine’s bioactivity remains uncharacterized, its structural similarity to GBR 12909 intermediates suggests potential CNS applications. Further pharmacological profiling is warranted.
Conformational Studies
The compound’s rigid morpholine scaffold makes it a candidate for conformational analysis via NMR or computational modeling. Studies could elucidate how the 2-ethylphenyl group influences ring puckering and intermolecular interactions.
Material Science Applications
Morpholine derivatives are explored as ligands in catalysis or monomers in polymer synthesis. The ethylphenyl group’s hydrophobicity might enhance compatibility in nonpolar matrices, though practical studies are lacking.
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